molecular formula C11H12N2O6 B14307909 Dimethyl (4-nitroanilino)propanedioate CAS No. 111781-63-6

Dimethyl (4-nitroanilino)propanedioate

Katalognummer: B14307909
CAS-Nummer: 111781-63-6
Molekulargewicht: 268.22 g/mol
InChI-Schlüssel: MFRDDOVKAKCNBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (4-nitroanilino)propanedioate is an organic compound with the molecular formula C11H12N2O6 It is characterized by the presence of a nitro group attached to an aniline ring, which is further connected to a propanedioate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (4-nitroanilino)propanedioate typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline. This is usually achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures.

    Esterification: The 4-nitroaniline is then reacted with dimethyl malonate in the presence of a base such as sodium ethoxide. This reaction forms this compound.

The overall reaction can be summarized as:

C6H5NH2+HNO3C6H4(NO2)NH2\text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_3 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{NH}_2 C6​H5​NH2​+HNO3​→C6​H4​(NO2​)NH2​

C6H4(NO2)NH2+C5H8O4C11H12N2O6\text{C}_6\text{H}_4(\text{NO}_2)\text{NH}_2 + \text{C}_5\text{H}_8\text{O}_4 \rightarrow \text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_6 C6​H4​(NO2​)NH2​+C5​H8​O4​→C11​H12​N2​O6​

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

    Reduction: The nitro group in Dimethyl (4-nitroanilino)propanedioate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, which can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups in this compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: Dimethyl (4-aminoanilino)propanedioate.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Hydrolysis: 4-nitroaniline and malonic acid.

Wissenschaftliche Forschungsanwendungen

Dimethyl (4-nitroanilino)propanedioate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound can be used to study the effects of nitroaromatic compounds on biological systems.

Wirkmechanismus

The mechanism by which Dimethyl (4-nitroanilino)propanedioate exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can also be hydrolyzed to release active carboxylic acids.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can interact with cellular receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Dimethyl (4-nitroanilino)propanedioate can be compared with other nitroaniline derivatives and malonate esters:

    Dimethyl (4-aminoanilino)propanedioate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    Dimethyl (2-nitroanilino)propanedioate: The nitro group is in a different position, affecting the compound’s chemical properties and reactivity.

    Diethyl (4-nitroanilino)propanedioate: Similar structure but with ethyl esters instead of methyl esters, which can influence the compound’s solubility and reactivity.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, materials science, and biological studies Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules

Eigenschaften

CAS-Nummer

111781-63-6

Molekularformel

C11H12N2O6

Molekulargewicht

268.22 g/mol

IUPAC-Name

dimethyl 2-(4-nitroanilino)propanedioate

InChI

InChI=1S/C11H12N2O6/c1-18-10(14)9(11(15)19-2)12-7-3-5-8(6-4-7)13(16)17/h3-6,9,12H,1-2H3

InChI-Schlüssel

MFRDDOVKAKCNBJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.